
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and an N-(1-phenylethyl)amine group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methyl-1-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Substituted amines
Aplicaciones Científicas De Investigación
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.
2-methylcyclohexanamine: Lacks the phenylethyl group.
N-(1-phenylethyl)cyclohexanamine: Similar structure but without the methyl substitution.
Uniqueness
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is unique due to the presence of both the methyl and phenylethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
116692-82-1 |
|---|---|
Fórmula molecular |
C15H23N |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-12-8-6-7-11-15(12)16-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15-16H,6-8,11H2,1-2H3 |
Clave InChI |
UBIBYOPVQZPBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
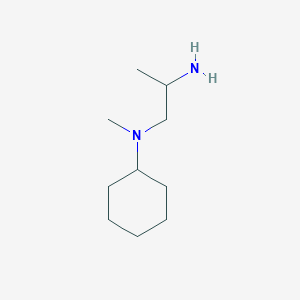
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)


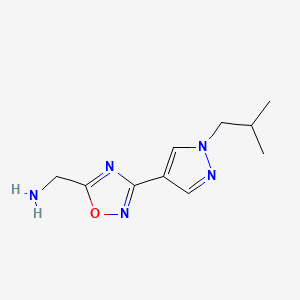

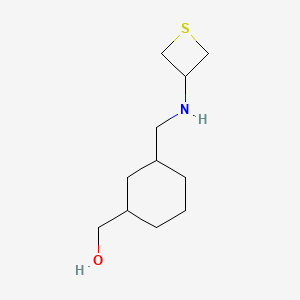
![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
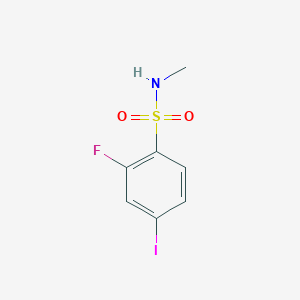
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)
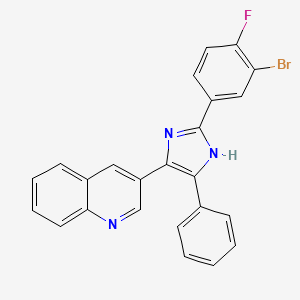
![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)
